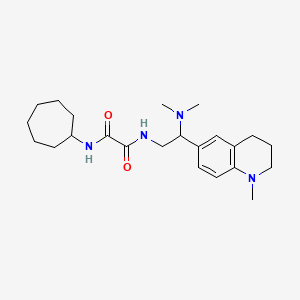

N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-cycloheptyl-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N4O2/c1-26(2)21(18-12-13-20-17(15-18)9-8-14-27(20)3)16-24-22(28)23(29)25-19-10-6-4-5-7-11-19/h12-13,15,19,21H,4-11,14,16H2,1-3H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDKPROYHUNCCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCCCC3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic organic compound recognized for its potential biological activities. This article delves into its structure, synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 370.5 g/mol. The structure features a cycloheptyl group linked to an oxalamide backbone, which is further substituted with a dimethylamino group and a tetrahydroquinoline derivative. This unique combination of functional groups is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H30N4O2 |

| Molecular Weight | 370.5 g/mol |

| Solubility | Soluble in DMSO |

| Appearance | Off-white solid |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxalamide Backbone : Reacting oxalyl chloride with an appropriate amine.

- Introduction of the Cycloheptyl Group : This involves the reaction of the intermediate with cycloheptylamine.

- Attachment of Dimethylamino and Tetrahydroquinoline Groups : Achieved through alkylation and coupling reactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : Preliminary studies suggest it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis through modulation of signaling pathways.

- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and apoptosis, potentially useful in neurodegenerative diseases.

- Antimicrobial Activity : Some studies indicate it has antibacterial properties against specific strains.

The biological activity is likely mediated through several mechanisms:

- Receptor Binding : The compound may interact with specific receptors, altering their activity and influencing downstream signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.

- Ion Channel Modulation : The compound could affect ion flow across cellular membranes, influencing cellular excitability.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

-

Study on Anticancer Activity :

- A study published in Journal of Medicinal Chemistry reported that this compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF7. The IC50 values were determined to be in the low micromolar range.

-

Neuroprotective Study :

- Research published in Neuroscience Letters indicated that this compound could reduce neuronal death in models of oxidative stress by upregulating antioxidant enzyme expression.

-

Antimicrobial Study :

- An investigation in Microbial Drug Resistance found that the compound showed effective antibacterial activity against Gram-positive bacteria like Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Scientific Research Applications

Preliminary studies indicate that N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide may exhibit several biological activities:

- Anticancer Properties : Research has shown that related compounds with similar structural motifs can demonstrate significant antiproliferative effects against various cancer cell lines. For instance, derivatives of quinoxaline and tetrahydroquinoline have been noted for their ability to inhibit tumor growth in vitro . The specific interactions of this oxalamide compound with cellular targets could lead to the development of novel anticancer agents.

- Neuropharmacological Effects : The dimethylamino group suggests potential interactions with neurotransmitter systems. Compounds containing similar functional groups have been studied for their effects on central nervous system disorders, such as anxiety and depression .

Synthesis and Modification

The synthesis of this compound can be achieved through various organic reactions, including acylation and cyclization techniques. Modifications of the oxalamide backbone can yield derivatives with enhanced biological activity or altered pharmacokinetic profiles.

Case Study 1: Anticancer Activity

A series of compounds derived from tetrahydroquinoline structures have been synthesized and tested for their anticancer activity against human cancer cell lines. The results indicated that modifications to the oxalamide functional group significantly enhanced the compounds' potency against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The most active derivatives exhibited IC50 values in the low micromolar range .

Case Study 2: Neuropharmacological Screening

In a study focusing on neuropharmacological applications, compounds similar to this compound were screened for their effects on serotonin receptors. Initial findings suggest that these compounds could modulate serotonin levels, indicating potential use in treating mood disorders .

Chemical Reactions Analysis

Hydrolysis Reactions

The oxalamide backbone is susceptible to hydrolysis under acidic or basic conditions, leading to cleavage of the amide bonds:

-

Acidic Hydrolysis : Treatment with concentrated HCl in aqueous media may convert the oxalamide into a dicarboxylic acid (cycloheptyl dicarboxylic acid) and a diamine (2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylenediamine) .

-

Basic Hydrolysis : Reaction with NaOH or KOH could yield a disodium salt of the dicarboxylic acid and the corresponding diamine.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | HCl (aq), reflux | Cycloheptyl dicarboxylic acid, diamine |

| Basic Hydrolysis | NaOH (aq), heat | Disodium dicarboxylate, diamine |

Substitution Reactions

The dimethylamino group and ethyl chain may participate in nucleophilic or electrophilic substitution:

-

Nucleophilic Substitution : The dimethylamino group can react with electrophiles (e.g., alkyl halides, acyl chlorides) to form quaternary ammonium salts or acylated derivatives .

-

Electrophilic Substitution : The aromatic tetrahydroquinolinyl ring may undergo electrophilic substitution at the 6-position (para to the ethyl chain) under Friedel-Crafts or nitration conditions .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Alkyl halide, base (e.g., K₂CO₃) | Quaternary ammonium salt |

| Electrophilic Substitution | NO₂⁺, H₂SO₄ (nitration) | Nitro-substituted tetrahydroquinolinyl derivative |

Oxidation and Reduction

The tetrahydroquinolinyl group and ethyl chain are targets for redox transformations:

-

Oxidation : The partially saturated ring may oxidize to a fully aromatic quinoline under strong oxidizing agents (e.g., KMnO₄, H₂O₂) .

-

Reduction : The ethyl group could undergo hydrogenation (e.g., H₂, Pd/C) to form a diethyl chain or reduce double bonds if present.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Quinolin-6-yl derivative |

| Reduction | H₂, Pd/C | Saturated ethyl chain |

Catalytic Transformations

Potential catalytic pathways include:

-

Metal-Catalyzed Coupling : The amide group may act as a ligand in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck), enabling functionalization at the quinolinyl position .

-

Enantioselective Reactions : The chiral environment of the compound could participate in asymmetric catalysis, though specific ligands or catalysts would require optimization .

Other Reactions

Q & A

Basic: What are the key synthetic routes for N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide?

The synthesis involves multi-step processes:

Tetrahydroquinoline core formation : Use a Pictet-Spengler reaction with aromatic amines and carbonyl compounds under acidic catalysis to construct the 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl moiety .

Functionalization : Introduce the dimethylamino group via nucleophilic substitution or reductive amination using dimethylamine and appropriate reducing agents (e.g., NaBH4 or LiAlH4) .

Oxalamide coupling : React cycloheptylamine with the functionalized tetrahydroquinoline derivative using oxalyl chloride or activated oxalate esters to form the oxalamide bridge. Purification typically involves column chromatography (silica gel) or recrystallization .

Methodological Note : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of amine to oxalyl chloride) and monitor intermediates via TLC or HPLC to ensure stepwise completion.

Advanced: How can conflicting spectroscopic data (NMR, MS) for this compound be resolved during structural validation?

Conflicts may arise from:

- Stereochemical ambiguity : Use NOESY or ROESY NMR to confirm spatial arrangements of substituents (e.g., cycloheptyl orientation) .

- Tautomerism or rotameric forms : Perform variable-temperature NMR (VT-NMR) to observe dynamic equilibria.

- Impurity interference : Employ high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns or adducts. Cross-validate with independent synthetic batches .

Case Study : In , discrepancies in nitro-reduction yields (72.9% vs. unquantified) highlight the need for strict control of hydrogenation conditions (e.g., Pd/C catalyst loading, H₂ pressure).

Basic: What standard analytical techniques are used to assess purity and stability?

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Stability : Accelerated degradation studies under varying pH (1–13), temperature (40–80°C), and light exposure. Monitor via LC-MS for decomposition products (e.g., hydrolysis of oxalamide bridge) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound in biological assays?

- Analog synthesis : Modify substituents (e.g., cycloheptyl → cyclopentyl, dimethylamino → diethylamino) to evaluate steric/electronic effects on target binding .

- Biophysical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) with proposed targets (e.g., enzyme active sites).

- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with receptors, guided by crystallographic data from related quinoline derivatives .

Basic: What safety protocols are recommended for handling this compound?

- Toxicity screening : Refer to structurally similar compounds in PubChem for preliminary hazard data (e.g., acute toxicity, mutagenicity) .

- Lab handling : Use fume hoods, nitrile gloves, and closed systems during synthesis. Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .

Advanced: How can contradictory biological activity data (e.g., IC50 variability) be addressed?

- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across labs.

- Meta-analysis : Compare datasets from (antimicrobial assays) and (enzyme inhibition) to identify confounding factors (e.g., solvent DMSO concentration, cell line variability) .

- Orthogonal assays : Confirm activity via dual-reporter systems (e.g., luciferase + MTT) to rule out false positives .

Basic: What computational tools are suitable for predicting physicochemical properties?

- LogP and solubility : Use ChemAxon or ACD/Labs software with fragment-based contribution methods.

- pKa prediction : Employ MarvinSketch or SPARC to estimate ionization states of the dimethylamino group and oxalamide bridge .

Advanced: What experimental design strategies optimize yield in large-scale synthesis?

- Factorial design : Screen variables (temperature, solvent polarity, catalyst loading) using a 2³ factorial approach. For example, achieved 72.9% yield via hydrogenation at room temperature with Pd/C .

- Continuous flow chemistry : Adapt batch reactions to flow systems to enhance mixing and heat transfer, reducing side-product formation .

Basic: How is the compound’s stability in solution assessed for long-term storage?

- Forced degradation : Expose to UV light (365 nm) and analyze via HPLC for photodegradants.

- Long-term stability : Store in DMSO at –80°C and test monthly for precipitation or spectral shifts (UV-Vis) .

Advanced: What mechanistic studies elucidate the compound’s reactivity under catalytic conditions?

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-limiting steps (e.g., C–H activation in tetrahydroquinoline synthesis).

- In situ spectroscopy : Monitor reactions via Raman or IR spectroscopy to detect intermediates (e.g., iminium ions in Pictet-Spengler steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.